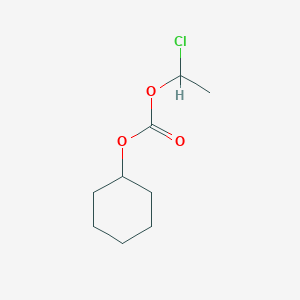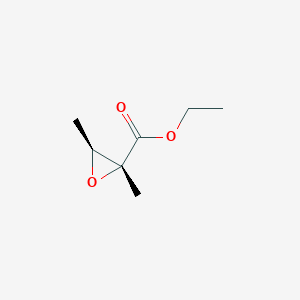
Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate, also known as ethyl 2,3-epoxysuccinate, is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of organic synthesis. It is a chiral epoxide that can be synthesized through various methods, and its unique structure allows it to exhibit diverse biochemical and physiological effects.
Wirkmechanismus
Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate exhibits its biological activity through various mechanisms. It can act as a nucleophile and react with various electrophiles, such as aldehydes, ketones, and imines, to form chiral compounds. It can also act as a chiral catalyst and catalyze various asymmetric reactions, such as asymmetric epoxidation, asymmetric allylation, and asymmetric cyclopropanation.
Biochemische Und Physiologische Effekte
Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate exhibits various biochemical and physiological effects. It has been shown to exhibit antitumor activity against various cancer cell lines, such as MCF-7, HepG2, and A549. It can also inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Moreover, it can exhibit antibacterial activity against various bacteria, such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate has various advantages and limitations for lab experiments. Its chiral structure allows it to exhibit diverse biochemical and physiological effects, making it a valuable tool for organic synthesis and drug discovery. However, its synthesis can be challenging and requires the use of chiral catalysts, which can be expensive and time-consuming.
Zukünftige Richtungen
There are numerous future directions for the use of Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate. One potential application is in the synthesis of chiral pharmaceuticals, such as chiral amino acids and chiral epoxides. Another potential application is in the development of chiral catalysts for asymmetric reactions. Moreover, it can be used as a starting material for the synthesis of various natural products, such as (-)-tetrahydrolipstatin and (-)-huperzine A. Further research is needed to explore the full potential of Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate in the field of organic synthesis and drug discovery.
Synthesemethoden
Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate can be synthesized through various methods, including the Sharpless asymmetric epoxidation, Jacobsen epoxidation, and Shi epoxidation. The Sharpless asymmetric epoxidation involves the reaction of the chiral auxiliary (DHQD)2PHAL with tert-butyl hydroperoxide and titanium isopropoxide to yield the desired product. The Jacobsen epoxidation involves the reaction of the chiral catalyst (salen)Mn(III) with hydrogen peroxide and Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate glyoxylate to form the product. The Shi epoxidation involves the reaction of the chiral catalyst (DHQD)2PHAL with tert-butyl hydroperoxide and Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate glyoxylate to yield the product.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate has various applications in the field of organic synthesis. It can be used as a chiral building block for the synthesis of various chiral compounds, such as chiral amino acids, chiral alcohols, and chiral epoxides. It can also be used as a chiral ligand for the asymmetric synthesis of various organic compounds. Moreover, it can be used as a starting material for the synthesis of various natural products, such as (-)-tetrahydrolipstatin and (-)-huperzine A.
Eigenschaften
CAS-Nummer |
117668-82-3 |
|---|---|
Produktname |
Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-4-9-6(8)7(3)5(2)10-7/h5H,4H2,1-3H3/t5-,7+/m0/s1 |
InChI-Schlüssel |
FVKGAEBXCPNLHF-CAHLUQPWSA-N |
Isomerische SMILES |
CCOC(=O)[C@]1([C@@H](O1)C)C |
SMILES |
CCOC(=O)C1(C(O1)C)C |
Kanonische SMILES |
CCOC(=O)C1(C(O1)C)C |
Synonyme |
Oxiranecarboxylic acid, 2,3-dimethyl-, ethyl ester, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



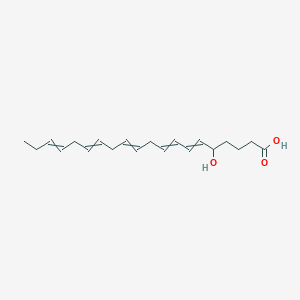

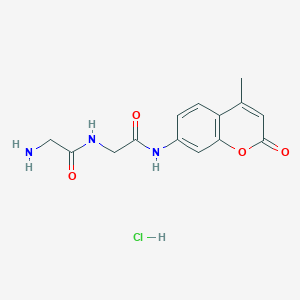

![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)
![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)
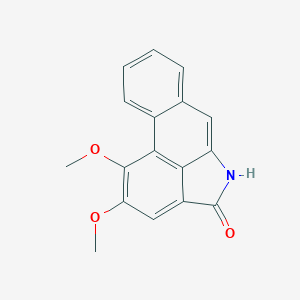
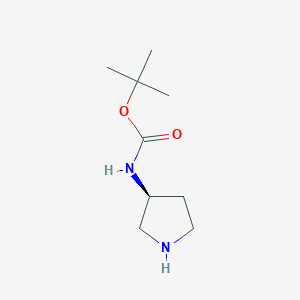
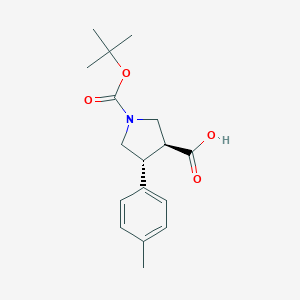

![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)
![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)
